8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione

APE1 inhibition DNA repair base excision repair

8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377064-00-1) is a fully synthetic purine-2,6-dione (xanthine) derivative bearing an eight-position azepane (hexahydroazepine) ring and a seven-position methallyl (2-methylprop-2-enyl) substituent on the purine core. The compound belongs to the broader class of 8-aminoxanthines, a scaffold historically explored for adenosine receptor modulation and phosphodiesterase inhibition.

Molecular Formula C17H25N5O2
Molecular Weight 331.42
CAS No. 377064-00-1
Cat. No. B2926739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
CAS377064-00-1
Molecular FormulaC17H25N5O2
Molecular Weight331.42
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C17H25N5O2/c1-12(2)11-22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21-9-7-5-6-8-10-21/h1,5-11H2,2-4H3
InChIKeyLFAGYQJEMIXILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377064-00-1): Structural Identity and Compound Class for Scientific Procurement


8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377064-00-1) is a fully synthetic purine-2,6-dione (xanthine) derivative bearing an eight-position azepane (hexahydroazepine) ring and a seven-position methallyl (2-methylprop-2-enyl) substituent on the purine core . The compound belongs to the broader class of 8-aminoxanthines, a scaffold historically explored for adenosine receptor modulation and phosphodiesterase inhibition [1]. Its molecular formula is C₁₇H₂₅N₅O₂ with a monoisotopic mass of 331.2008 Da . Unlike the prototypical xanthine caffeine (1,3,7-trimethylxanthine), this compound features a bulky seven-membered azepane ring at C8 and an unsaturated methallyl group at N7, structural features that significantly alter its pharmacophore geometry and biological target profile relative to simpler N-alkylxanthines .

Why 8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs in Focused Research Programs


Purine-2,6-diones with different N7 and C8 substitution patterns exhibit profoundly divergent biological target engagement profiles [1]. The combination of an 8-azepane ring and an N7-methallyl group in CAS 377064-00-1 generates a three-dimensional pharmacophore that is absent in simpler xanthines such as caffeine, theophylline, or 8-phenyltheophylline. Even closely related analogs—such as the 8-pyrrolidinyl variant (CAS 376378-00-6), which substitutes a five-membered pyrrolidine for the seven-membered azepane, or the N1-desmethyl analog (CAS 328271-31-4)—differ in ring size, conformational flexibility, hydrogen-bonding capacity, and lipophilicity [2]. These structural differences can translate into altered target binding, metabolic stability, and off-target profiles. As demonstrated by the APE1 endonuclease inhibition data available for this compound, biological activity is not predictable from the purine-2,6-dione core alone; it is a function of the precise substituent ensemble [3]. Substituting a generic in-class compound without confirmatory assay data therefore risks invalidating experimental results in target-based screening cascades.

Product-Specific Quantitative Evidence Guide: 8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377064-00-1)


APE1 Endonuclease Inhibition: Quantitative IC₅₀ Data from Two Orthogonal Assay Formats

CAS 377064-00-1 has been profiled against human recombinant APE1 (apurinic/apyrimidinic endonuclease 1), a validated oncology target in the base excision repair pathway. In a fluorescence-based high-throughput screening (HTS) assay, the compound inhibited APE1 with an IC₅₀ of 2.90 µM; in an orthogonal radiometric PAGE assay using [³⁵P]-5'-AP-DNA substrate, the IC₅₀ was 5.00 µM [1]. No APE1 inhibition data are publicly available for the closest structural analogs—the 8-pyrrolidinyl variant (CAS 376378-00-6) or the N1-desmethyl azepane analog (CAS 328271-31-4)—meaning this dataset currently constitutes the only quantitative APE1 activity anchor within this chemical sub-series. The concordance across two assay formats (factor of ~1.7× difference) provides internal validation of the inhibitory signal. By class-level inference, the prototypical xanthine caffeine shows no meaningful APE1 inhibition at comparable concentrations, highlighting the functional impact of the 8-azepane/N7-methallyl substitution pattern [2].

APE1 inhibition DNA repair base excision repair oncology target

8-Azepane vs. 8-Pyrrolidine Ring Size: Structural Differentiation from the Closest Commercial Analog (CAS 376378-00-6)

The most direct commercially available comparator to CAS 377064-00-1 is 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-pyrrolidin-1-ylpurine-2,6-dione (CAS 376378-00-6), which differs exclusively at the C8 substituent: a seven-membered azepane ring in the target compound versus a five-membered pyrrolidine ring in the comparator . This ring-size difference carries quantifiable physicochemical and conformational consequences. Molecular mechanics analysis of analogous purine-2,6-dione systems indicates that the azepane ring populates a broader ensemble of low-energy conformers and projects the nitrogen lone pair over a larger angular range compared to the conformationally restricted pyrrolidine [1]. The azepane ring also contributes an additional two methylene units to the molecular volume, increasing calculated logP by approximately 0.5–0.8 units relative to the pyrrolidine analog (class-level estimate based on fragment-based logP contributions; direct experimental logP not available for either compound) . These differences are non-trivial for target binding pockets where steric complementarity and hydrogen-bond geometry are discriminating factors.

ring-size differentiation azepane pyrrolidine conformational flexibility structure-activity relationship

N1-Methyl Presence: Differentiation from the N1-Desmethyl Azepane Analog (CAS 328271-31-4)

A second closely related commercial analog, 8-(azepan-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-1H-purine-2,6-dione (CAS 328271-31-4), shares the 8-azepane ring and a branched alkenyl N7 substituent with CAS 377064-00-1, but differs at two positions: (i) it lacks the N1-methyl group (N1-H instead of N1-CH₃), and (ii) its N7 substituent is a 3-methylbut-2-enyl (prenyl) group rather than a 2-methylprop-2-enyl (methallyl) group [1]. The N1-methylation status in xanthines is pharmacologically consequential. In the well-characterized adenosine receptor antagonist series, N1-methylation directly affects A₁ vs. A₂A receptor subtype selectivity and can modulate metabolic N-demethylation rates by CYP1A2 [2]. The target compound (CAS 377064-00-1), bearing N1,N3-dimethylation, is predicted to have reduced hydrogen-bond donor capacity at the N1 position compared to the N1-H analog, potentially altering both target engagement and pharmacokinetic handling. The prenyl vs. methallyl difference at N7 further distinguishes the two compounds, as the prenyl group (3-methylbut-2-enyl) introduces an additional methyl branch that increases steric bulk near the double bond [1].

N1-methylation metabolic stability hydrogen-bond donor xanthine SAR

Absence of Canonical Adenosine Receptor Activity: Functional Divergence from Prototypical Xanthines

The majority of 8-substituted xanthines in the public domain have been characterized primarily as adenosine receptor antagonists (A₁, A₂A, A₂B, A₃). However, CAS 377064-00-1 has not been annotated with adenosine receptor binding data in ChEMBL, BindingDB, or PubChem BioAssay, despite its inclusion in the NCATS screening collection that generated the APE1 data [1][2]. By contrast, structurally simpler 8-substituted xanthines such as 8-phenyltheophylline (A₁ Kᵢ ~86 nM) and 8-cyclopentyltheophylline (A₁ Kᵢ ~10.9 nM) are well-characterized adenosine antagonists [3]. The absence of adenosine receptor annotation for CAS 377064-00-1—coupled with its documented APE1 inhibitory activity—suggests that the 8-azepane/N7-methallyl substitution pattern may redirect target engagement away from adenosine receptors toward non-canonical targets such as APE1. This functional divergence is a key differentiator for research programs specifically seeking purine-2,6-dione scaffolds with reduced adenosine receptor polypharmacology.

adenosine receptor off-target profiling target selectivity xanthine pharmacology

Best Research and Industrial Application Scenarios for 8-(Azepan-1-yl)-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 377064-00-1)


APE1-Focused Oncology Drug Discovery: Hit-to-Lead Chemical Probe Development

CAS 377064-00-1 is the only purine-2,6-dione in its structural sub-series with publicly disclosed APE1 inhibitory activity (IC₅₀ = 2.9–5.0 µM) [1]. Medicinal chemistry teams pursuing APE1 as an oncology target—particularly in glioblastoma, ovarian, or colorectal cancers where APE1 is upregulated—can use this compound as a starting point for SAR expansion around the C8 azepane ring and N7 methallyl group. The two-assay concordance strengthens confidence that the inhibitory signal is genuine, not an assay artifact. Procurement of this specific CAS number ensures that follow-up SAR is anchored to a compound with experimentally measured target engagement, rather than an untested analog.

Purine-2,6-Dione Library Design: Scaffold with Divergent Target Profile

For screening library designers seeking to diversify purine-2,6-dione chemotypes beyond canonical adenosine receptor ligands, CAS 377064-00-1 offers a scaffold pre-validated for APE1 engagement and lacking adenosine receptor annotation [1][2]. Its inclusion in a focused library enables the exploration of non-adenosinergic biological space within the purine-2,6-dione chemotype. The 8-azepane ring, in particular, is underrepresented in commercial screening collections compared to 8-piperidine or 8-pyrrolidine variants, providing structural novelty that may translate into novel target hits.

DNA Repair Pathway Profiling: Chemical Tool for Base Excision Repair Studies

APE1 is the major mammalian enzyme for processing abasic sites in DNA, and its inhibition sensitizes cancer cells to alkylating agents such as temozolomide and methyl methanesulfonate [1]. CAS 377064-00-1, with its micromolar APE1 IC₅₀, can serve as a tool compound in cellular assays probing the base excision repair (BER) pathway—provided that appropriate positive controls (e.g., methoxyamine, APE1 Inhibitor III) are run in parallel and cellular permeability is independently verified [2]. Its purine-2,6-dione core distinguishes it mechanistically from existing APE1 inhibitors such as gossypol or hydralazine, potentially offering a complementary pharmacological profile.

Comparative SAR Studies: 8-Azepane vs. 8-Pyrrolidine Ring-Size Probing

A side-by-side procurement of CAS 377064-00-1 (8-azepane) and CAS 376378-00-6 (8-pyrrolidine) enables a controlled SAR experiment isolating the effect of C8 ring size on target binding, metabolic stability, and cellular activity [1][2]. Because the two compounds share identical N1,N3-dimethylation and N7-methallyl substitution, any observed differences in biological readouts can be attributed directly to the azepane-to-pyrrolidine ring-size variation. This type of matched-pair analysis is standard practice in lead optimization and provides high-value SAR information for patent strategy and candidate selection.

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